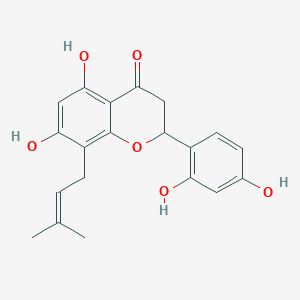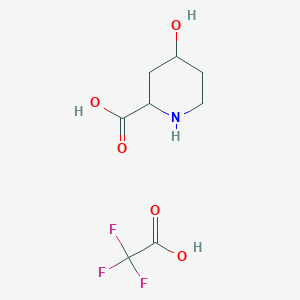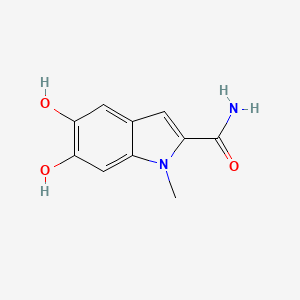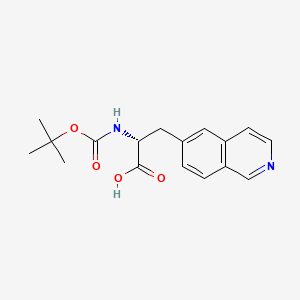
3-(7-Bromoheptyl)-3-methyl-3H-diazirine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(7-Bromoheptyl)-3-methyl-3H-diazirine is an organic compound that belongs to the class of diazirines. Diazirines are three-membered ring compounds containing two nitrogen atoms and one carbon atom. They are known for their utility in photoaffinity labeling, a technique used to study molecular interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Bromoheptyl)-3-methyl-3H-diazirine typically involves multiple steps. One common method starts with the preparation of 7-bromoheptan-1-ol, which is then converted to 7-bromoheptan-1-amine. This intermediate is further reacted with methyl isocyanate to form the desired diazirine compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as triphenylphosphine and carbon tetrabromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(7-Bromoheptyl)-3-methyl-3H-diazirine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Photolysis: Upon exposure to UV light, the diazirine ring can break, forming reactive carbene intermediates.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Applications De Recherche Scientifique
3-(7-Bromoheptyl)-3-methyl-3H-diazirine is widely used in scientific research, particularly in:
Chemistry: As a photoaffinity label to study molecular interactions.
Biology: To investigate protein-ligand interactions.
Medicine: In drug discovery to identify binding sites of potential drug candidates.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(7-Bromoheptyl)-3-methyl-3H-diazirine involves the formation of reactive carbene intermediates upon exposure to UV light. These intermediates can covalently bind to nearby molecules, allowing for the study of molecular interactions. The primary molecular targets are often proteins and nucleic acids, and the pathways involved include covalent modification of these biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(7-Bromoheptyl)-3-phenyl-3H-diazirine
- 3-(7-Bromoheptyl)-3-ethyl-3H-diazirine
Uniqueness
3-(7-Bromoheptyl)-3-methyl-3H-diazirine is unique due to its specific alkyl chain length and the presence of a bromine atom, which makes it particularly useful for certain types of photoaffinity labeling. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C9H17BrN2 |
|---|---|
Poids moléculaire |
233.15 g/mol |
Nom IUPAC |
3-(7-bromoheptyl)-3-methyldiazirine |
InChI |
InChI=1S/C9H17BrN2/c1-9(11-12-9)7-5-3-2-4-6-8-10/h2-8H2,1H3 |
Clé InChI |
VIBALJJLGDFYRB-UHFFFAOYSA-N |
SMILES canonique |
CC1(N=N1)CCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)
![6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13661254.png)








